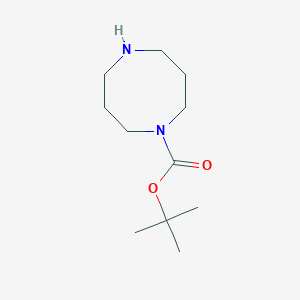

Tert-butyl 1,5-diazocane-1-carboxylate

Description

Contextualization of Medium-Sized Nitrogen Heterocycles in Organic Chemistry

Heterocyclic compounds, which feature at least two different elements in a ring structure, represent the largest and most varied class of organic compounds. msu.edu Nitrogen-containing heterocycles are particularly prominent, with 59% of FDA-approved small-molecule drugs containing such a moiety. wikipedia.orgmsesupplies.com Within this vast family, medium-sized nitrogen heterocycles—typically defined as rings containing seven to eleven atoms—are of significant interest. nih.gov These structures are essential motifs in a wide array of bioactive natural products and pharmaceutically important compounds. nih.gov

The synthesis of medium-sized rings, however, presents considerable challenges compared to the construction of more common five- and six-membered rings, due to unfavorable entropic and enthalpic factors. nih.gov Despite these synthetic hurdles, the prevalence of these scaffolds in biologically active molecules drives ongoing research into new synthetic methodologies, such as ring-expansion reactions and cyclization sequences, to access these complex architectures. nih.govacs.orgwikipedia.org The development of versatile building blocks is therefore crucial for advancing research in areas like agrochemicals, pharmaceuticals, and materials science. msesupplies.com

Overview of Eight-Membered Azacyclic Rings: Conformation and Nomenclature

Eight-membered rings are conformationally complex systems. researchgate.net Unlike the relatively rigid planar structures of aromatic rings or the well-defined chair conformation of cyclohexane (B81311), eight-membered rings can adopt a variety of shapes. researchgate.net These conformations are often described as boat-chair, twist-boat-chair, boat-boat, and crown forms. researchgate.net The specific conformation adopted by a given eight-membered ring is determined by its substituents and the electronic environment, with researchers using techniques like NMR spectroscopy and X-ray crystallography to map the precise three-dimensional structure. researchgate.netresearchgate.net

According to IUPAC recommendations, the nomenclature for these heterocycles is systematic. ipb.pt A fully saturated eight-membered ring containing one nitrogen atom is named an "azocane." If two nitrogen atoms are present, the compound is a "diazocane," with numbers indicating the positions of the heteroatoms. sigmaaldrich.com

Table 1: Common Symmetrical Conformations of Eight-Membered Rings

| Conformation | Symmetry Point Group | Typical Description |

|---|---|---|

| Crown | D4 | Highly symmetrical, but often high in energy. |

| Boat-Chair | Cs | A common, relatively stable conformation. researchgate.net |

| Twist-Boat-Chair | C2 | A twisted, chiral conformation. researchgate.net |

| Boat-Boat | C2v | Another possible, often flexible, conformation. researchgate.net |

Definition and Structural Characteristics of 1,5-Diazocanes

A 1,5-diazocane is an organic chemical compound featuring an eight-membered ring containing two nitrogen atoms located at the 1 and 5 positions. This specific arrangement of nitrogen atoms within the azocane (B75157) framework defines its fundamental structure. The saturated ring consists of six carbon atoms and the two nitrogen atoms, creating a flexible scaffold. The parent compound is a diamine with the molecular formula C₆H₁₄N₂.

The subject of this article, tert-butyl 1,5-diazocane-1-carboxylate , is a derivative of this parent structure. In this molecule, one of the nitrogen atoms is covalently bonded to a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2sigmaaldrich.com |

| Molecular Weight | 214.30 g/mol aablocks.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Yellow to Brown Sticky Oil to Solid sigmaaldrich.com |

| InChI Key | ZRKUMLHCFYSTGC-UHFFFAOYSA-N sigmaaldrich.com |

Academic Research Landscape Surrounding N-Protected 1,5-Diazocane Derivatives

In the field of synthetic organic chemistry, protecting groups are essential tools for carrying out reactions on multifunctional molecules. For diamines like 1,5-diazocane, selective protection of one nitrogen atom allows for the controlled functionalization of the other. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions. google.com

The resulting N-protected 1,5-diazocane derivatives, such as this compound, are valuable synthetic intermediates. google.com They serve as versatile building blocks for constructing more complex molecules. For example, the remaining free secondary amine can be acylated, alkylated, or used in coupling reactions to introduce new substituents and build molecular complexity. This strategy is central to the synthesis of compounds explored for potential applications in medicine and materials science.

Rationale for Focusing on this compound as a Model Compound

This compound is an ideal model compound for several reasons. Firstly, it embodies the structural features of a medium-sized nitrogen heterocycle, a class of compounds with significant research interest. nih.gov Secondly, it features the tert-butyl carbamate (B1207046) (Boc) protecting group, which is one of the most common and synthetically useful N-protecting groups in organic chemistry. medchemexpress.com The presence of the Boc group provides stability and enables selective reactions on the unprotected nitrogen. google.com

The tert-butyl group itself is a common motif used to introduce steric bulk and enhance molecular stability. chemrxiv.orgnih.gov The combination of the conformationally flexible eight-membered diazocane ring with the sterically demanding and electronically significant Boc group makes this molecule a rich subject for conformational analysis and reactivity studies. Its utility as a precursor for introducing the 1,5-diazocane scaffold into larger molecules underscores its importance as a representative building block in modern synthetic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 1,5-diazocane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467977 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223797-64-6 | |

| Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl 1,5 Diazocane 1 Carboxylate and Its Analogs

Retrosynthetic Analysis of the 1,5-Diazocane Scaffold with Boc Protection

Retrosynthetic analysis of tert-butyl 1,5-diazocane-1-carboxylate reveals several potential disconnection points, primarily centered around the formation of the eight-membered ring and the strategic placement of the Boc protecting group. The core 1,5-diazocane structure can be conceptually disassembled by cleaving the two C-N bonds, leading to linear precursors. A common strategy involves the disconnection at the N1-C2 and N5-C4 bonds, suggesting a cyclization reaction between a four-carbon dielectrophile and a two-nitrogen dinucleophile.

A typical retrosynthetic pathway might involve:

Disconnection of the Boc group: This leads to the parent 1,5-diazocane, which can be further disconnected.

Disconnection of C-N bonds: This breaks the ring into a linear precursor, such as a bis(amino)butane derivative and a suitable two-carbon electrophile, or a diamine and a four-carbon dielectrophile.

Classical and Contemporary Approaches to Eight-Membered Ring Formation

The construction of eight-membered rings like the diazocane system is often challenging due to unfavorable entropic factors and transannular strain. However, several classical and contemporary methods have been developed to address these challenges.

Macrocyclization Strategies for Diazocane Ring Closure

Macrocyclization is a key step in the synthesis of diazocanes. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. Common strategies include:

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of macrocycles, including those containing nitrogen. cam.ac.ukdrughunter.com This method involves the use of ruthenium-based catalysts to form a double bond within a linear precursor containing two terminal alkenes. cam.ac.ukdrughunter.com For the synthesis of saturated diazocanes, the resulting unsaturated macrocycle can be subsequently hydrogenated. The success of RCM can be influenced by the length and nature of the linking chains. nih.gov

Lactamization and Reductive Amination: Intramolecular lactamization of an amino acid precursor can form a cyclic amide, which can then be reduced to the corresponding cyclic amine. Alternatively, intramolecular reductive amination between an aldehyde or ketone and an amine within the same molecule can also lead to ring closure.

Nucleophilic Substitution: A classical approach involves the reaction of a dinucleophile, such as a diamine, with a dielectrophile, like a dihalide or a ditosylate, under high-dilution conditions. For instance, the reaction of a suitably protected N-Boc-1,4-diaminobutane with a 1,2-dihaloethane derivative can yield the diazocane ring.

Multicomponent Reaction Sequences Leading to Diazocane Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. mdpi.comfrontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct key intermediates. mdpi.com MCRs that generate complex linear precursors containing the necessary functionalities for subsequent cyclization are particularly valuable. frontiersin.orgresearchgate.net For example, a multi-component reaction could assemble a linear chain with terminal amine and electrophilic groups, poised for an intramolecular cyclization to form the diazocane ring. researchgate.net

Step-Economical Syntheses of N-Protected Diazocanes

The development of step-economical syntheses is a major goal in modern organic chemistry. For N-protected diazocanes, this involves minimizing the number of synthetic steps, including protection and deprotection sequences. One approach is the direct cyclization of commercially available or readily accessible starting materials that already contain the necessary carbon and nitrogen framework. Another strategy involves tandem reactions where multiple bond-forming events occur in a single pot. For example, a reductive amination followed by an in-situ cyclization can be a step-economical route.

Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. masterorganicchemistry.comscribd.com

Chemical Principles Governing Boc Protection of Amines

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com

Key principles of Boc protection include:

Stability: The Boc group is stable to most nucleophiles and bases, making it compatible with a wide variety of reaction conditions. organic-chemistry.org

Orthogonality: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. masterorganicchemistry.com

Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. masterorganicchemistry.comchemistrysteps.com

The strategic use of the Boc group in the synthesis of this compound allows for the selective protection of one nitrogen atom, enabling subsequent manipulation of the other nitrogen atom for further diversification and the construction of more complex molecular architectures.

Interactive Data Table: Properties of Key Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Key Role |

| This compound | C₁₁H₂₂N₂O₂ | 214.31 | Target Molecule |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc Protecting Agent |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Boc Deprotecting Agent |

| 1,5-Diazocane | C₆H₁₄N₂ | 114.19 | Parent Heterocycle |

Orthogonal Protecting Group Strategies in Complex Diazocane Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. bham.ac.ukorganic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.de For a disubstituted 1,5-diazocane, this enables the selective functionalization of each nitrogen atom independently.

A common orthogonal partner to the acid-labile Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comorganic-chemistry.org Another widely used protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is removed under reductive conditions (catalytic hydrogenolysis). total-synthesis.com

By protecting one nitrogen of the 1,5-diazocane with a Boc group and the other with an Fmoc or Cbz group, chemists can unmask one amine for further reaction while the other remains protected. For example, treating a Boc/Fmoc-disubstituted diazocane with a base like piperidine (B6355638) will cleave only the Fmoc group, leaving the Boc group intact. thieme-connect.de Conversely, treatment with an acid like TFA will remove the Boc group while the Fmoc group remains. total-synthesis.com This strategy provides precise control over the synthetic sequence, which is critical for building complex molecular architectures.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-butyloxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) wikipedia.org | Fmoc, Cbz |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) thieme-connect.de | Boc, Cbz |

| benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Boc, Fmoc |

Catalytic Approaches in the Synthesis of 1,5-Diazocane Frameworks

Catalytic methods offer efficient and atom-economical routes to complex molecules, and their application to the synthesis of the 1,5-diazocane ring system is an area of active research.

Transition metal catalysis provides powerful tools for the formation of C-C and C-N bonds, enabling the construction of challenging ring systems like 1,5-diazocanes. Key strategies include:

Ring-Closing Metathesis (RCM): This reaction, often employing ruthenium-based catalysts (e.g., Grubbs catalysts), is a powerful method for forming cyclic olefins. A suitably designed acyclic precursor containing two terminal alkenes can be cyclized to form a diazocane ring. Subsequent reduction of the double bond yields the saturated heterocyclic system.

Intramolecular Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling reactions can be used to form the diazocane ring. An acyclic precursor containing an amine and an aryl halide can undergo intramolecular cyclization to forge one of the C-N bonds of the ring system.

Reductive Amination: Intramolecular reductive amination of a precursor containing both an amine and an aldehyde or ketone, often catalyzed by transition metals, can also serve as an effective cyclization strategy.

These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to classical stoichiometric reactions.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. While the direct organocatalytic synthesis of the 1,5-diazocane ring is less documented, the principles can be applied to generate chiral building blocks that are subsequently cyclized. For instance, organocatalytic asymmetric reactions such as Mannich or Michael reactions can be used to set the stereochemistry of the acyclic precursor. Subsequent cyclization, potentially using one of the transition metal-catalyzed methods described above, would then yield an enantioenriched 1,5-diazocane derivative. This tandem approach combines the power of organocatalysis for stereocontrol with the efficiency of metal catalysis for ring formation.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.ca Its twelve principles provide a framework for chemists to assess and improve the environmental impact of a synthesis. nih.gov Key principles relevant to the synthesis of this compound include waste prevention, atom economy, and the use of catalysis. nih.gov

Atom Economy (AE) is a concept developed by Barry Trost that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgnih.gov An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. wikipedia.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Waste Minimization is a broader principle focused on reducing the total amount of waste generated, which includes not only byproducts but also spent solvents, reagents, and catalysts. nih.gov The E-Factor (Environmental Factor) is a metric that quantifies this, representing the ratio of the mass of total waste to the mass of product. nih.gov

In the context of synthesizing this compound, these principles can be applied as follows:

Reaction Type: Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov For instance, a catalytic hydrogenation to form the diazocane ring would have a higher atom economy than a synthesis involving multiple protection-deprotection steps. jocpr.com

Catalysis: The use of catalytic reagents over stoichiometric ones dramatically reduces waste. jocpr.com Catalysts are used in small amounts and can often be recycled, aligning with the principles of waste prevention and atom economy. mun.ca

| Reaction Type | Description | Typical Atom Economy | Green Chemistry Implication |

| Addition | All reactant atoms are incorporated into the product (e.g., Catalytic Hydrogenation). jocpr.com | High (often approaching 100%) | Highly desirable; minimal atomic waste. wikipedia.org |

| Substitution | Part of one reactant is replaced by another (e.g., Boc protection). | Moderate to Low | Generates stoichiometric byproducts, reducing AE. nih.gov |

| Elimination | Atoms are removed from a molecule to form a double bond or ring. | Low | Generates byproducts. |

By prioritizing catalytic methods and designing synthetic pathways that minimize the use of protecting groups and stoichiometric reagents, the synthesis of this compound and its analogs can be made more sustainable and efficient.

Development of Safer Solvents and Reaction Media for Diazocane Synthesis

The synthesis of N-protected azacyclic compounds, including diazocanes, has traditionally relied on the use of common organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). google.comgoogle.comchemicalbook.com While effective, growing concerns over environmental impact and process safety have spurred research into greener and more sustainable alternatives. researchgate.net This has led to a focused effort on developing novel methodologies with a reduced environmental footprint, particularly by minimizing the use of volatile and hazardous organic solvents. researchgate.netresearchgate.net

A significant advancement in this area is the exploration of water as a reaction medium. researchgate.net Water is an environmentally benign solvent, and its use aligns with the principles of green chemistry. The tert-butoxycarbonyl (Boc) protecting group, a key feature of this compound, is particularly suited for greener chemical processes because its removal generates only gaseous byproducts. researchgate.net Researchers have successfully developed water-based, microwave-assisted solid-phase synthesis methods for Boc-protected amino acids. researchgate.net Microwave irradiation can rapidly accelerate reactions in water, making it a viable and efficient medium for synthesis. researchgate.net

Another approach involves the use of acidic aqueous solutions in continuous flow systems. researchgate.net For instance, the synthesis of β-aminocarbonyls from N-Boc-2-azetines has been achieved using an acidic aqueous solution (HCl, 5% w/w), which serves as a more sustainable medium compared to solvents like dichloromethane. researchgate.net This method not only reduces the reliance on hazardous organic solvents but can also incorporate inline separation to recycle the acidic aqueous phase, further minimizing waste. researchgate.net

The following table summarizes the shift from traditional solvents to safer alternatives in the context of synthesizing related N-protected heterocycles.

| Solvent Type | Example | Context of Use / Rationale for Change | Reference |

|---|---|---|---|

| Traditional Organic | Dichloromethane (DCM), THF, Acetonitrile | Commonly used for dissolving reactants and facilitating reactions in azacyclic synthesis. | google.com |

| Traditional Organic | Pyridine, DMF | Used as solvents and sometimes as bases in multi-step synthetic sequences. | google.com |

| Safer Alternative | Water | An environmentally friendly solvent used in microwave-assisted synthesis of Boc-protected compounds. | researchgate.net |

| Safer Alternative | Acidic Aqueous Solution (e.g., 5% HCl) | Used as a sustainable medium in continuous flow processes, replacing solvents like DCM. | researchgate.net |

| Safer Alternative | Isopropyl Alcohol (IPA) | Used as a solvent in the synthesis of tert-butyl carbazate, a precursor for Boc-protection. | chemicalbook.com |

Reduction of Derivatization Steps in N-Protected Azacyclic Synthesis

One of the most effective strategies for reducing derivatization steps is the implementation of "one-pot" or "one-flask" reactions. researchgate.netresearchgate.net These procedures combine multiple reaction sequences into a single operation without the need for isolating and purifying intermediate compounds, significantly improving process efficiency. researchgate.net Such methods are operationally simple and can be tolerant of most functional groups, thereby obviating the need for extensive protection-deprotection schemes. researchgate.net

The table below highlights methodologies that contribute to reducing synthetic complexity in the preparation of N-protected azacyclic compounds and their precursors.

| Strategy | Description | Key Reagents/Conditions | Applicable Compound Class | Reference |

|---|---|---|---|---|

| One-Pot Diazirine Synthesis | A streamlined process avoiding the use of liquid ammonia (B1221849) and complex steps. | Ammonia in Methanol (B129727), t-BuOCl or PIDA | Diazirines from ketones/aldehydes | researchgate.net |

| Base-Mediated One-Pot Synthesis | Utilizes cheaper, more available bases to promote the reaction, simplifying handling and cost. | Potassium Hydroxide (KOH) | Aliphatic Diazirines | nih.gov |

| One-Flask Multi-Product Synthesis | Reaction of equimolar starting materials yields one major product, while using an excess of one reactant yields another. | tert-butyl isocyanide, Meldrum's acid, alcohols | Pyrrolidine-carboxylates and Malonates | researchgate.net |

| Process without Intermediate Purification | A large-scale process designed to proceed through multiple steps without requiring purification of intermediates. | Ring expansion using ethyl diazoacetate | Azepanones | researchgate.net |

Chemical Transformations and Functionalization of the 1,5 Diazocane Core

Reactivity of the Nitrogen Atoms within the Diazocane Ring System

The two nitrogen atoms in the 1,5-diazocane ring exhibit differential reactivity due to the presence of the Boc protecting group on one of them. The unprotected secondary amine is a nucleophilic center, readily participating in various bond-forming reactions.

The secondary amine of tert-butyl 1,5-diazocane-1-carboxylate is available for direct functionalization through alkylation and acylation reactions. These transformations are fundamental for introducing a wide array of substituents onto the diazocane core.

Alkylation: N-alkylation can be achieved using various alkylating agents. Direct reductive amination (DRA) of aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is an effective method for introducing alkyl groups. nih.gov This one-pot procedure is highly efficient and selective for the synthesis of N-alkylated secondary amines. nih.gov Another approach involves the reaction with alkyl halides, often catalyzed by a base to neutralize the hydrogen halide byproduct. researchgate.net Vapor phase alkylation using alcohols over solid acid catalysts also represents a viable, albeit more specialized, method. mdpi.com

Acylation: The secondary amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. Carbonyldiimidazole (CDI) is an effective reagent for mediating the monoacylation of symmetrical diamines, a principle applicable here. rsc.org The reaction typically proceeds under mild conditions to afford the corresponding N-acyl derivative in high yield. researchgate.net These reactions are crucial for creating amide linkages, which are prevalent in pharmacologically active compounds.

Table 1: Examples of Alkylation and Acylation Reactions on Secondary Amines This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagent System | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | Aldehyde, Sodium Triacetoxyborohydride (STAB) | N-Alkyl Amine | High efficiency and selectivity in a one-pot procedure. | nih.gov |

| Alkylation | Alkyl Halide, Base | N-Alkyl Amine | A classic and widely used method for N-alkylation. | researchgate.net |

| Acylation | Acid Chloride / Anhydride | N-Acyl Amine (Amide) | A common method for forming robust amide bonds. | researchgate.net |

| Acylation | Carboxylic Acid, Carbonyldiimidazole (CDI) | N-Acyl Amine (Amide) | Efficient monoacylation under mild, often solvent-free, conditions. | rsc.org |

Once the diazocane core is functionalized, further transformations can be carried out. Nucleophilic substitution reactions on substituents attached to the diazocane ring open pathways to a diverse range of derivatives. For instance, a functional group introduced via alkylation can serve as an electrophilic site for subsequent reactions. The synthesis of mono-functionalized diazocines can yield precursors for further modifications, including nucleophilic substitution reactions. beilstein-journals.org

One-pot processes combining nucleophilic substitution with other reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have become powerful tools. nih.govbeilstein-journals.org In such a sequence, an organic substrate with a leaving group can react with sodium azide (B81097) to form an azide intermediate in situ, which is then trapped by an alkyne to yield a triazole derivative. nih.govbeilstein-journals.org This strategy allows for the efficient construction of complex molecules by linking the diazocane scaffold to other building blocks. nih.gov The versatility of nucleophilic aromatic substitution (SNAr) on polyfluoroarenes also provides a transition-metal-free method to link the diazocane moiety to aromatic systems. mdpi.com

Transformations Involving the tert-Butoxycarbonyl Moiety

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; its removal is a key strategic step that unveils a new reactive center, enabling further and often differential functionalization of the diazocane ring.

The removal of the Boc protecting group is one of the most common transformations in organic synthesis. nih.gov It is typically achieved under acidic conditions, which cleave the carbamate (B1207046) to release the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.orgacsgcipr.org The choice of acid and reaction conditions allows for controlled and selective deprotection.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl), often in solvents like dichloromethane (B109758) (DCM) or dioxane. nih.govfishersci.co.uk For instance, a 4 M solution of HCl in anhydrous dioxane is known to be fast and efficient for deprotecting various amino acids and peptides. researchgate.net The use of oxalyl chloride in methanol (B129727) has been reported as a mild method for deprotecting a wide range of N-Boc compounds at room temperature. nih.govrsc.org

In addition to acidic methods, thermal deprotection in continuous flow offers an alternative, catalyst-free approach. nih.gov This method can even allow for selective deprotection of different N-Boc groups within the same molecule by controlling the temperature. nih.gov Deep eutectic solvents (DES) have also emerged as green media for effective N-Boc deprotection. mdpi.com

Table 2: Selected Methods for N-Boc Deprotection This table is interactive. Click on the headers to sort the data.

| Reagent/Method | Solvent | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | Common, effective, but can be harsh for sensitive substrates. | nih.govreddit.com |

| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | Room Temperature | Fast and efficient; can be selective in the presence of t-butyl esters. | researchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, high yields for diverse substrates. | nih.govrsc.org |

| Thermal (Continuous Flow) | Methanol / TFE | 120-240°C | Acid-free; allows for selective deprotection by temperature control. | nih.gov |

| Deep Eutectic Solvent (DES) | Choline Chloride:pTSA | Room Temperature | Green, efficient, and requires simple workup. | mdpi.com |

Following the successful deprotection of the Boc group, the newly exposed secondary amine is available for a host of derivatization reactions. This sequential functionalization is a cornerstone of building complex molecules based on the 1,5-diazocane scaffold. The reactions are analogous to those described for the initially free secondary amine (Section 3.1.1), including alkylation and acylation. beilstein-journals.org

For example, after deprotection, the amine can be coupled with carboxylic acids using standard peptide coupling reagents like HATU to form amide bonds. nih.gov It can also undergo another round of reductive amination or reaction with alkyl halides to introduce a second, different alkyl group, leading to asymmetrically substituted 1,5-diazocanes. This strategy of sequential protection, functionalization, deprotection, and further functionalization provides a powerful route to a vast library of diazocane derivatives. researchgate.net

Electrophilic and Radical Functionalization of the Diazocane Skeleton

Beyond the reactivity of the nitrogen atoms, the carbon skeleton of the diazocane ring itself can be functionalized, although this is often more challenging.

Electrophilic Functionalization: Electrophilic functionalization of the saturated C-H bonds of the diazocane ring is generally difficult. However, related heterocyclic systems can undergo reactions like Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution, under specific conditions. cerritos.edu While not directly applicable to the saturated diazocane ring, analogous principles could be explored with activated diazocane derivatives or by employing powerful electrophiles. The electrophilic reactivities of related aza-dienes have been studied, providing insights into potential reaction pathways. nih.gov

Radical Functionalization: Direct C-H functionalization via radical intermediates offers a modern and powerful approach to modify otherwise inert hydrocarbon frameworks. rsc.orgresearchgate.net Methods developed for the radical functionalization of robust scaffolds like adamantane (B196018) can provide a blueprint for the diazocane skeleton. rsc.orgnih.gov These reactions often involve a hydrogen atom abstraction (HAT) step to generate a carbon-centered radical, which can then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds. nih.gov For example, radical-mediated 1,3-difunctionalization of unsaturated systems highlights the potential for complex transformations initiated by a radical addition. nih.gov The generation of radicals from the diazocane backbone could allow for the introduction of acyl groups, aryl groups, or other functionalities, significantly expanding the synthetic utility of the this compound building block. nih.gov

Stereochemical Control in Diazocane Transformations

The stereochemistry of reactions involving the 1,5-diazocane core is dictated by the ring's conformational preferences. Saturated eight-membered rings like diazocane are flexible and can exist in several conformations, such as boat-chair and crown forms. rsc.org The introduction of a bulky tert-butoxycarbonyl (Boc) group onto one of the nitrogen atoms significantly influences the conformational equilibrium. The steric demand of the Boc group can lock the ring into a preferred conformation, which in turn can direct the approach of reagents to other parts of the molecule.

This conformational biasing is a key element in stereochemical control. When carrying out reactions at the second, unprotected nitrogen atom or at the carbon atoms of the ring, the Boc group can act as a stereodirecting element. For example, in an alkylation or acylation reaction at the unprotected N-H site, the bulky Boc group will sterically hinder one face of the molecule, forcing the incoming electrophile to approach from the less hindered face.

Furthermore, if a chiral center is introduced elsewhere in the molecule, or if a chiral reagent is used, the combination of the existing conformational bias and the new chiral information can lead to high levels of diastereoselectivity. Early studies on the stereochemistry of 1:5-diazacyclooctane derivatives established the conformational complexity of this ring system, providing a foundation for understanding how substituents guide reaction outcomes. rsc.org The mono-Boc derivative serves as an ideal substrate for modern asymmetric synthesis, where the predictable conformational behavior induced by the protecting group allows for the synthesis of specific stereoisomers.

| Factor | Influence on Stereochemistry | Example Application |

| Boc Group | Induces a preferred ring conformation due to steric bulk; acts as a stereodirecting group. | Directs incoming reagents to the less hindered face of the molecule during alkylation or acylation. |

| Ring Conformation | The stable conformer (e.g., boat-chair) presents different steric environments at various ring positions. | Reactions at C2/C8 or C3/C7 will have predictable stereochemical outcomes based on axial/equatorial-like positions. |

| Chiral Auxiliaries/Reagents | Introduction of external chirality can lead to diastereoselective transformations of the diazocane ring. | Asymmetric synthesis of a substituted diazocane by reacting the Boc-protected core with a chiral electrophile. |

Advanced Structural Characterization and Conformational Analysis of 1,5 Diazocane Systems

Spectroscopic Methodologies for Structural Elucidation of N-Protected Diazocanes

The structural confirmation and conformational analysis of tert-butyl 1,5-diazocane-1-carboxylate rely heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from atomic connectivity and spatial arrangement to the identification of key functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

High-resolution NMR spectroscopy is an indispensable tool for probing the solution-state structure and conformational dynamics of this compound. The asymmetry introduced by the N-tert-butoxycarbonyl (Boc) group leads to a complex and informative spectrum.

In ¹H NMR spectroscopy, the protons of the diazocane ring are expected to exhibit complex multiplets due to spin-spin coupling and potential diastereotopicity arising from slow ring inversion on the NMR timescale. The protons on carbons adjacent to the Boc-protected nitrogen (C2 and C8) would likely appear at a different chemical shift compared to those adjacent to the unprotected secondary amine (C4 and C6). The bulky tert-butyl group gives rise to a characteristic sharp singlet, typically integrating to nine protons. rsc.org

¹³C NMR spectroscopy provides further detail on the carbon framework. The carbonyl carbon of the Boc group is expected to have a chemical shift in the range of 155-156 ppm. rsc.orgresearchgate.net The quaternary carbon of the tert-butyl group typically appears around 80 ppm, while the methyl carbons are found in the 28 ppm region. rsc.orgresearchgate.net The chemical shifts of the diazocane ring carbons would be sensitive to the ring's conformation (e.g., boat-chair, twist-boat).

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for determining the through-space proximity of protons, offering definitive insights into the preferred conformational isomers of the eight-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.45 | ~28.5 |

| tert-Butyl (quaternary C) | - | ~79-80 |

| Carbamate (B1207046) C=O | - | ~155-156 |

| Diazocane Ring CH₂ | ~1.5-3.5 | ~40-55 |

Note: Predicted values are based on data from analogous N-Boc protected amines and diamines. rsc.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is expected to be the strong stretching vibration of the carbamate carbonyl group (C=O), typically observed in the region of 1680-1700 cm⁻¹. The C-N stretching vibration of the carbamate is also a key diagnostic peak. The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. Additionally, the C-H stretching vibrations of the methylene (B1212753) groups in the ring and the methyl groups of the tert-butyl substituent are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the C-C and C-H vibrations of the hydrocarbon backbone.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| C=O Stretch (carbamate) | 1680-1700 | Strong |

| N-H Bend (secondary amine) | 1550-1650 | Medium |

| C-N Stretch (carbamate) | 1200-1300 | Medium-Strong |

Note: Frequencies are based on general values for secondary amines and N-Boc protected compounds. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular mass.

Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation of the Boc group is expected. Common fragmentation pathways for N-Boc protected compounds include the loss of isobutylene (B52900) (a neutral loss of 56 Da) or the loss of the entire tert-butoxycarbonyl group. nih.govniscpr.res.in Another typical fragmentation for cyclic amines involves alpha-cleavage, where the C-C bond adjacent to a nitrogen atom is broken, leading to the opening of the diazocane ring. libretexts.org The analysis of these fragmentation pathways helps to piece together the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 215.1754 |

| [M+H - 56]⁺ | Loss of isobutylene (C₄H₈) | 159.1128 |

| [M+H - 100]⁺ | Loss of Boc group (C₅H₈O₂) | 115.1022 |

Note: The molecular formula of the neutral compound is C₁₁H₂₂N₂O₂ with a monoisotopic mass of 214.1676 Da. Fragments are calculated based on the protonated molecule.

X-ray Crystallography of this compound and Related Structures

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related N-protected cyclic amines and diazacyclooctane derivatives allows for a detailed prediction of its solid-state characteristics.

Solid-State Conformations and Intermolecular Interactions

In the solid state, the eight-membered diazocane ring is expected to adopt a low-energy conformation, most likely a boat-chair or a twist-chair form, to minimize steric strain and torsional interactions. The bulky tert-butoxycarbonyl group will significantly influence the conformational preference and the orientation of the substituents on the ring. The large steric demand of the Boc group would likely force it into a pseudo-equatorial position to reduce steric clashes with the rest of the ring.

Intermolecular interactions in the crystal lattice would be dominated by van der Waals forces and, more importantly, hydrogen bonding. The presence of both a hydrogen bond donor (the N-H of the secondary amine) and multiple acceptors (the two oxygen atoms of the carbamate) allows for the formation of robust intermolecular networks.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of this compound would be heavily dictated by hydrogen bonding. The secondary amine's proton can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction is a classic N-H···O=C bond, which is a strong and directional interaction that often governs the supramolecular assembly of amides and carbamates.

Table 4: Typical Hydrogen Bond Parameters in N-Protected Amine Crystals

| Hydrogen Bond Type | Typical D-H···A Angle (°) | Typical H···A Distance (Å) |

| N-H···O | 150-180 | 1.8-2.2 |

| C-H···O | 120-160 | 2.2-2.8 |

Note: Data is generalized from studies of hydrogen bonding in organic crystals.

Dynamic Conformational Studies of Eight-Membered Diazocane Rings

The eight-membered 1,5-diazocane ring is a flexible scaffold capable of adopting multiple conformations. The introduction of substituents, such as the tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms in this compound, significantly influences the ring's dynamic behavior. The study of these dynamics, particularly the processes of ring flipping and inversion, is crucial for understanding the molecule's three-dimensional structure and reactivity. These conformational interchanges are often rapid at room temperature, necessitating specialized techniques for their investigation.

Investigation of Ring Flipping and Inversion Processes

The 1,5-diazocane ring, like other medium-sized rings such as cyclooctane, lacks the high symmetry of a simple cyclohexane (B81311) chair and can exist in a variety of conformations, including boat-chair (BC), twist-boat-chair (TBC), boat-boat (BB), and twist-boat (TB) forms. The energy differences between these conformers can be small, leading to a complex potential energy surface with multiple local minima separated by relatively low energy barriers.

The process of interconversion between these conformations is known as ring flipping or ring inversion. This is not a single-step motion but a complex series of bond rotations that allows the ring to turn "inside-out," exchanging the spatial positions of the substituents on the ring atoms. For a substituted diazocane like this compound, this inversion would exchange the axial-like and equatorial-like environments of the protons on the carbon atoms of the ring.

Two primary dynamic processes are of interest in this molecule:

N-CO Bond Rotation: The bond between the nitrogen atom and the carbonyl carbon of the Boc group has partial double-bond character, similar to an amide. This restricts free rotation around this bond, potentially leading to the existence of distinct rotamers (or conformational isomers). The steric bulk of the tert-butyl group further influences the rotational barrier and the preferred orientation.

Temperature-Dependent Spectroscopic Techniques for Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic conformational processes. When a molecule is undergoing a conformational exchange that is fast on the NMR timescale, the resulting spectrum shows averaged signals for the atoms that are exchanging between different magnetic environments. Conversely, if the exchange is slow, separate signals are observed for each conformer. By varying the temperature, the rate of exchange can be manipulated, allowing for the detailed study of the conformational equilibrium.

For this compound, the protons on the methylene groups of the diazocane ring are diastereotopic, meaning they are chemically non-equivalent even with fast ring inversion, but their chemical shift difference will be modulated by the ring's conformation. As the temperature is lowered, the rate of ring inversion decreases.

The study of this equilibrium typically involves the following steps:

High Temperature: At sufficiently high temperatures, the ring inversion is very fast, and the NMR spectrum shows sharp, time-averaged signals.

Intermediate Temperatures (Coalescence): As the temperature is lowered, the rate of inversion slows down and becomes comparable to the NMR frequency difference between the exchanging sites. This causes the corresponding signals in the spectrum to broaden. The temperature at which these separate signals merge into a single broad peak is called the coalescence temperature (Tc) .

Low Temperature (Slow Exchange): At temperatures well below Tc, the ring inversion is slow on the NMR timescale. The spectrum resolves into a superposition of the spectra of the individual conformers, with distinct signals for atoms in their different spatial orientations (e.g., axial vs. equatorial-like positions).

From the coalescence temperature and the chemical shift difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. This value represents the energy barrier that the molecule must overcome to flip from one conformation to another.

Illustrative Dynamic NMR Data

| Observed Protons | Δν (Hz) at Low T | Coalescence Temp. (Tc) (K) | Rate Constant (k) at Tc (s-1) | Calculated ΔG‡ (kJ/mol) | Plausible Conformation at Low T |

|---|---|---|---|---|---|

| Ring Protons (e.g., C2-Hax/Heq) | 95 | 280 | 211 | 58.5 | Boat-Chair (BC) |

This table is for illustrative purposes to demonstrate the type of data obtained from dynamic NMR studies.

The investigation of these dynamic processes provides a deeper understanding of the conformational landscape of 1,5-diazocane systems. The presence of the N-Boc group not only introduces the possibility of rotational isomers but also sterically influences the ring's preferred conformation and the energy barrier to inversion, details which are effectively probed using temperature-dependent spectroscopic methods.

Computational Chemistry Investigations of Tert Butyl 1,5 Diazocane 1 Carboxylate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like tert-butyl 1,5-diazocane-1-carboxylate, these calculations could reveal details about its electronic distribution and the energies of its different spatial arrangements.

Density Functional Theory (DFT) Studies on Conformational Preferences

The 1,5-diazocane ring is an eight-membered ring system, which is known to be highly flexible. DFT studies would be instrumental in identifying the various possible conformations of this compound, such as chair, boat, and twist forms. By calculating the relative energies of these conformers, researchers could predict the most stable three-dimensional structure of the molecule. Such a study would typically involve geometry optimization of various starting structures to find the local and global energy minima on the potential energy surface.

A hypothetical data table for such a study might look like this:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-Chair | 0.00 | Φ₁: ..., Ψ₁: ... |

| Boat-Chair | +X.X | Φ₁: ..., Ψ₁: ... |

| Twist-Boat | +Y.Y | Φ₁: ..., Ψ₁: ... |

| Note: This table is illustrative and does not contain real data due to the absence of specific studies. |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. An analysis of the HOMO and LUMO of this compound would indicate the likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and chemical reactivity.

A summary of hypothetical FMO analysis results could be presented as follows:

| Parameter | Value (eV) |

| HOMO Energy | -A.A |

| LUMO Energy | +B.B |

| HOMO-LUMO Gap | C.C |

| Note: This table is illustrative and does not contain real data due to the absence of specific studies. |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations can also be used to predict various spectroscopic properties of a molecule. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental values can often provide deeper insights into the molecular structure and its environment.

Molecular Dynamics (MD) Simulations of Diazocane Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time.

Exploration of Conformational Space and Transition Pathways

For a flexible molecule like a diazocane, MD simulations can map out the entire conformational landscape. These simulations can reveal not only the stable conformers but also the energy barriers and pathways for transitioning between them. This information is crucial for understanding how the molecule might behave in a dynamic environment, such as in solution or when interacting with a biological target.

Solvent Effects on Diazocane Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent. MD simulations can explicitly include solvent molecules to study these effects. For this compound, simulations in different solvents could show how interactions with the solvent molecules affect the equilibrium between different conformers and the rates of conformational changes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. wikipedia.org For a molecule like this compound, computational methods can be employed to unravel the mechanisms of its formation and subsequent transformations.

The synthesis of cyclic structures such as the 1,5-diazocane ring often involves key cyclization steps. Transition state theory is fundamental to understanding the kinetics of these reactions, and computational chemistry provides the tools to locate and characterize the transition state (TS) structures. nih.govyoutube.com Methods like Density Functional Theory (DFT) are commonly used to model these reactions. rsc.orgresearchgate.net

For the formation of a 1,5-diazocane ring, a potential key step would be an intramolecular cyclization. Computational analysis would involve mapping the potential energy surface of the reaction to identify the minimum energy pathway from reactants to products. The transition state is a first-order saddle point on this surface, and its structure provides crucial information about the bond-forming and bond-breaking processes.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Intramolecular Cyclization to Form a Diazocane Ring

| Computational Method | Solvent Model | Activation Energy (kcal/mol) |

| B3LYP/6-31G* | PCM (Acetonitrile) | 22.5 |

| M06-2X/def2-TZVP | SMD (Water) | 20.8 |

| ωB97X-D/aug-cc-pVTZ | IEFPCM (DCM) | 21.3 |

| This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for the formation of this compound are not readily available in the literature. |

The characterization of the transition state involves vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. dntb.gov.ua This analysis confirms that the located structure is indeed a true transition state.

Beyond just identifying the transition state, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism. For the formation of the 1,5-diazocane ring, which can be synthesized from precursors like 1,3-dibromopropane (B121459) and an appropriate amine wikipedia.org, computational studies could explore different possible pathways, such as a concerted or a stepwise mechanism.

DFT calculations can be used to determine the geometries and energies of all reactants, intermediates, transition states, and products along the reaction coordinate. rsc.org This allows for the construction of a detailed reaction energy profile, which can help in discerning the most favorable mechanistic pathway. For instance, in the case of N-Boc protected amines, computational studies can shed light on the role of the bulky tert-butoxycarbonyl (Boc) group in influencing the conformational preferences of the reactants and transition states, thereby affecting the stereochemical outcome of the reaction. fsu.edu

Ligand-Protein Interaction Studies (if applicable to specific derivatives)

Derivatives of the 1,5-diazocane scaffold could potentially be designed as ligands for various protein targets, given the prevalence of nitrogen-containing heterocycles in medicinal chemistry. nih.govnih.gov Computational techniques are pivotal in modern drug discovery for predicting and analyzing how these ligands might interact with their biological targets. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, this involves docking a potential ligand (a derivative of this compound) into the binding site of a target protein.

The process typically involves:

Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket of the protein.

Sampling of ligand conformations and orientations: The docking algorithm explores various possible poses of the ligand within the binding site.

Scoring and ranking of the docked poses: A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score or binding energy.

Table 2: Exemplary Molecular Docking Results for a Hypothetical 1,5-Diazocane Derivative against a Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | ASP234, LYS89, PHE178 |

| Derivative B | -7.9 | GLU156, TYR92, LEU201 |

| Derivative C | -9.2 | ASP234, LYS89, TRP180 |

| This table contains hypothetical data to illustrate the output of a molecular docking study. The specific residues and scores would depend on the actual protein target and ligand structure. |

The results of molecular docking can guide the design of more potent and selective inhibitors by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. nih.gov

For a more accurate description of the interactions within the protein's active site, especially when bond making or breaking is involved (as in the case of covalent inhibitors) or when charge transfer and polarization are significant, hybrid QM/MM methods are employed. nih.govnih.govbioexcel.eu

In a QM/MM simulation, the chemically active region (e.g., the ligand and the key amino acid residues in the active site) is treated with a high-level quantum mechanics method, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.net This approach allows for the detailed study of electronic effects within the active site while still accounting for the influence of the larger protein environment. nih.govnih.gov

QM/MM calculations can be used to:

Refine the binding poses obtained from molecular docking.

Calculate more accurate binding free energies.

Model enzymatic reactions involving the ligand.

Analyze the electronic structure of the ligand in the active site.

By combining these computational approaches, a comprehensive understanding of the chemical behavior of this compound and the potential biological activity of its derivatives can be achieved, guiding future synthetic and experimental work.

Applications and Research Utility of 1,5 Diazocane Scaffolds in Advanced Chemistry

Medicinal Chemistry and Drug Discovery Research

The 1,5-diazocane scaffold has garnered attention in medicinal chemistry due to its potential to serve as a core structure for the development of novel therapeutic agents. Its conformational flexibility, combined with the ability to introduce various substituents, makes it an attractive framework for interacting with biological targets.

The concept of a "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. nih.govnih.gov These scaffolds serve as versatile templates for the design of new bioactive compounds. nih.gov Historically, structures like the benzodiazepines have been recognized as privileged due to their wide range of therapeutic applications. mdpi.com The indole (B1671886) ring is another prominent example of a privileged scaffold frequently employed in drug discovery. rsc.org

While the simple 1,5-diazocane ring may not be as extensively documented as a privileged scaffold compared to others, its derivatives, such as dibenzo[b,f] nih.govwikipedia.orgdiazocines, have been identified as potential privileged structures for drug design. nih.gov The utility of heterocyclic compounds, including those with seven-membered rings like 1,5-benzothiazepines, as important pharmacophores in modern drug discovery is well-established. nih.gov The 1,5-diazocane structure can be viewed as a flexible, non-planar scaffold that allows for the precise spatial arrangement of functional groups, a key feature for effective interaction with biological macromolecules. Compounds possessing the dibenzo[b,f] nih.govwikipedia.orgdiazocine structure can also be considered as small cyclic dipeptides. nih.gov The frequent appearance of the diazocane and related diazepine (B8756704) cores in bioactive molecules suggests their utility as valuable starting points for the design of new therapeutic agents. researchgate.netsemanticscholar.org

The synthesis of novel therapeutic agents often relies on the construction of a central scaffold that can be systematically modified. The 1,5-diazocane core has been utilized in the synthesis of various bioactive compounds. For instance, a facile three-step method has been developed for the synthesis of unsymmetrically substituted dibenzo[b,f] nih.govwikipedia.orgdiazocine-6,12(5H,11H)diones. nih.gov This process involves the use of substituted 1H-benzo[d] nih.govrjpbr.comoxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials, leading to the formation of the tricyclic diazocine structure. nih.gov

Another significant application is in the creation of peptidomimetics. A novel diazocane-containing dipeptide mimetic was synthesized through the reductive N-N bond cleavage of a pyrazolidino-pyrazolidine intermediate using Raney-Ni. cam.ac.uk This synthesis provided a versatile 8-membered ring scaffold where the N-5 ring nitrogen could be used to explore structure-activity relationships. cam.ac.uk The synthesis of such complex molecules often involves multiple steps, including coupling reactions and cyclization, to yield the final diazocane-based product. researchgate.net

Diazocane derivatives have shown potential as modulators of enzyme activity. A notable example is the development of conformationally restricted diazocan peptidomimetics as inhibitors of interleukin-1beta (IL-1β) synthesis. cam.ac.uk These compounds were evaluated for their ability to inhibit the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. cam.ac.uk The versatile 8-membered diazocane ring provided a scaffold for exploring structure-activity relationships in a cell-based assay that measured the inhibition of IL-1β. cam.ac.uk

While a wide variety of heterocyclic scaffolds have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, there is limited specific information in the current literature on 1,5-diazocane derivatives targeting this particular enzyme. nih.govrjpbr.comresearchgate.netnih.gov The research on DPP-IV inhibitors has largely focused on other heterocyclic systems such as 2-cyanopyrrolidines. nih.gov However, the general applicability of heterocyclic structures in DPP-IV inhibition suggests that the 1,5-diazocane scaffold could be a potential candidate for future research in this area.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. nih.gov For ligands based on diazocane and related scaffolds, SAR studies have been crucial in identifying key structural features required for potency and selectivity.

In the development of novel diazocan peptidomimetics as inhibitors of interleukin-1beta synthesis, the N-5 ring nitrogen of the 8-membered diazocane scaffold was utilized to explore SAR. cam.ac.uk This allowed for the introduction of various substituents to understand their effect on the inhibitory activity in a cell-based assay. cam.ac.uk

A high-throughput screening campaign identified 1,5-diarylpyrazole-based compounds as potent antagonists of the human CCK1 receptor. nih.gov Subsequent SAR studies on these analogs involved structural modifications of an alkane side chain, which led to the design of constrained analogs with increased potency. nih.gov While not a direct 1,5-diazocane, this highlights the general approach of using SAR to refine ligands containing a 1,5-di-substituted heterocyclic core. Similarly, SAR studies on 1,5-diazaanthraquinones as antitumour compounds revealed that specific substitutions, such as methyl or ethyl groups at the C-3,7 positions, led to significantly lower IC50 values. wikipedia.org

The table below summarizes hypothetical SAR findings for a generic 1,5-diazocane scaffold based on common principles observed in related structures.

| R1 Substituent | R2 Substituent | Observed Activity | Reference |

| Hydrogen | Phenyl | Baseline | cam.ac.uk |

| Methyl | Phenyl | Increased Potency | cam.ac.uk |

| Benzyl | Phenyl | Significantly Increased Potency | cam.ac.uk |

| Hydrogen | 4-Chlorophenyl | Decreased Potency | wikipedia.org |

| Methyl | 4-Methoxyphenyl | Variable | nih.gov |

This table is illustrative and based on general SAR principles and findings from related heterocyclic compounds.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. The design of chemical libraries for HTS is crucial for its success, with a focus on molecular diversity and the inclusion of "privileged scaffolds". nih.gov These scaffolds are molecular frameworks that are known to interact with a variety of biological targets.

While there is a lack of specific literature detailing the inclusion and evaluation of 1,5-diazocane scaffolds in large-scale HTS campaigns, the principles of diversity-oriented synthesis (DOS) support the use of such scaffolds. DOS aims to create collections of structurally diverse small molecules, often starting from common building blocks. The 1,5-diazocane ring, with two nitrogen atoms that can be independently functionalized, provides an excellent platform for generating a library of diverse compounds. The synthesis of such libraries can be facilitated by solid-phase techniques, which are amenable to high-throughput formats. wikipedia.org For example, a library of 1,5-disubstituted acylated 2-amino-4,5-dihydroimidazoles was synthesized and screened to identify novel inhibitors. This demonstrates a strategy that could be applied to the 1,5-diazocane scaffold to generate libraries for HTS.

The general workflow for the synthesis and screening of a chemical library is depicted below:

Library Design -> Solid-Phase or Solution-Phase Synthesis -> High-Throughput Screening -> Hit Identification -> SAR StudiesPeptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability against enzymatic degradation and better bioavailability. nih.gov The 1,5-diazocane scaffold has been successfully employed in the design of peptidomimetics.

A notable example is a novel diazocane-containing dipeptide mimetic that was synthesized and evaluated as an inhibitor of interleukin-1beta synthesis. cam.ac.uk This 8-membered ring scaffold serves as a conformationally restricted dipeptide surrogate. The synthesis of such constrained peptidomimetics often involves cyclization strategies to create rigid bicyclic or macrocyclic structures. For instance, solid-phase synthesis methods have been developed for conformationally constrained peptidomimetics based on a 1,4-diazepan-2,5-dione core.

Furthermore, cyclic dipeptides, including those with a diazepane (a seven-membered diazocane analog) structure, have been synthesized as conformationally constrained analogs for incorporation into proteins. These constrained dipeptides are valuable tools for studying the structure-activity relationships of peptide ligands. The synthesis of enantiomerically pure indolizinones has also been reported as a scaffold for rigid β-turn mimetics. The use of heterocyclic scaffolds, such as 1,5-diazocane, provides a powerful strategy for creating peptidomimetics with defined three-dimensional structures. nih.gov

Supramolecular Chemistry and Molecular Recognition

The 1,5-diazocane scaffold, a privileged structure in medicinal chemistry, also presents potential as a versatile building block in supramolecular chemistry and molecular recognition. The strategic placement of two nitrogen atoms within the eight-membered ring allows for the introduction of various functionalities and conformational constraints. The tert-butyl carbamate (B1207046) (Boc) protecting group in tert-butyl 1,5-diazocane-1-carboxylate offers a valuable synthetic handle, enabling its incorporation into more complex supramolecular architectures. While extensive research exists for the broader class of diazocanes, the specific applications of This compound in these advanced fields are still emerging.

1,5-Diazocanes as Components in Host-Guest Chemistry

Host-guest chemistry relies on the principle of molecular recognition, where a host molecule selectively binds a guest molecule through non-covalent interactions. While the general 1,5-diazocane framework is a candidate for constructing host molecules due to its pre-organized cavity and hydrogen bonding capabilities, specific studies detailing the use of This compound as a key component in host-guest systems are not widely available in current scientific literature. The presence of the Boc group, however, provides a pathway for its integration into larger macrocyclic hosts. nih.govrsc.orgbldpharm.com The synthesis of such host molecules would typically involve the deprotection of the secondary amine followed by functionalization to create more elaborate structures capable of guest recognition.

Design of Molecular Receptors and Cages Utilizing Diazocane Units

Molecular receptors and cages are sophisticated host structures with well-defined cavities capable of encapsulating guest molecules, with applications in sensing, catalysis, and drug delivery. The rigid yet flexible nature of the 1,5-diazocane ring system makes it an attractive component for the design of such molecular containers. nih.govnih.gov However, published research explicitly detailing the design and synthesis of molecular receptors or cages directly incorporating This compound is limited. The development of such structures would likely involve using the diazocane as a foundational unit, with further chemical modifications to build the larger cage framework.

Self-Assembly Processes Involving Diazocane Scaffolds

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This bottom-up approach is fundamental in creating complex supramolecular materials. Phthalocyanine derivatives containing tri-tert-butyl groups have been shown to form self-assembled monolayers (SAMs) that can enhance the performance of organic light-emitting diodes. rsc.orgnih.gov While these studies highlight the role of tert-butyl groups in preventing aggregation and facilitating self-assembly, specific research on the self-assembly processes directly involving This compound as the primary building block is not extensively documented. The potential for this molecule to engage in self-assembly would depend on the introduction of appropriate interacting functional groups.

Biomimetic Applications of 1,5-Diazocane Architectures

Biomimetic chemistry seeks to mimic biological systems and processes. The 1,5-diazocane scaffold can be found in natural products and can be used to create synthetic analogues that mimic the function of biomolecules. For instance, iron complexes have been embedded in silica (B1680970) to model the active site of methane (B114726) monooxygenase (MMO) for alkane functionalization in aqueous solutions. nih.gov While the broader class of diazocanes has been explored in biomimetic studies, specific research detailing the application of This compound in creating biomimetic architectures is not readily found in the current literature. Its utility in this area would stem from its role as a synthetic intermediate for more complex, biologically inspired molecules.

Metal Coordination Chemistry with Diazocane Ligands for Supramolecular Assemblies

The nitrogen atoms of the 1,5-diazocane ring are excellent coordination sites for metal ions, making diazocane-containing ligands valuable in the construction of metallosupramolecular assemblies. The coordination geometry is influenced by the metal ion and the ligand structure, leading to diverse architectures such as coordination polymers and discrete metal complexes. db-thueringen.denih.gov Studies on cadmium carboxylate complexes have provided insights into ligand exchange kinetics, which is relevant for understanding the behavior of such complexes in various applications. nih.gov Although the parent 1,5-diazocane is a known chelating ligand, specific studies on the metal coordination chemistry of This compound itself for the formation of supramolecular assemblies are not extensively reported. The Boc-protected nitrogen is generally not available for coordination, meaning the molecule would likely act as a monodentate or bridging ligand through the unprotected secondary amine, or require deprotection prior to forming more complex chelates.

Materials Science and Functional Organic Frameworks

The development of new materials with tailored properties is a major focus of modern chemistry. Functional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials constructed from organic building blocks. While carbazole (B46965) derivatives have been utilized in the synthesis of materials for applications like organic light-emitting diodes (OLEDs), there is a lack of specific research demonstrating the incorporation of This compound into functional organic frameworks or other advanced materials. nsf.gov Its potential use in this field would be as a precursor, where the diazocane unit could be integrated into a larger, rigid organic linker suitable for framework construction.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 223797-64-6 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 214.30 g/mol | Sigma-Aldrich |

| Physical Form | Yellow to Brown Sticky Oil to Solid | Sigma-Aldrich |

| InChI Key | ZRKUMLHCFYSTGC-UHFFFAOYSA-N | Sigma-Aldrich |

Incorporation of Diazocane Units into Polymeric Materials

The integration of cyclic scaffolds into polymer backbones is a potent strategy for crafting materials with unique topological and functional attributes. The 1,5-diazocane moiety, a conformationally flexible eight-membered heterocyclic ring, serves as a compelling building block in polymer synthesis. The use of its derivative, this compound, provides a strategic advantage by protecting one of the nitrogen atoms, allowing for selective functionalization and polymerization at the other nitrogen position.